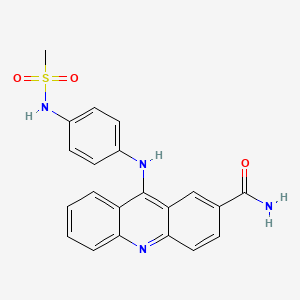
11-Oxooctacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Oxooctacosanoic acid is a long-chain fatty acid with the molecular formula C28H54O3. It is also known by its systematic name, this compound. This compound is characterized by the presence of a ketone group at the 11th carbon position and a carboxylic acid group at the terminal end of the carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-oxooctacosanoic acid typically involves the oxidation of octacosanoic acid. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane (CH2Cl2) at a specific temperature to ensure the selective oxidation of the 11th carbon position .
Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant oils, followed by chemical modification. The process includes the isolation of octacosanoic acid from the natural source and subsequent oxidation using industrial-scale oxidizing agents. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Oxooctacosanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone group to a carboxylic acid, resulting in a dicarboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, H2SO4)
Major Products Formed:
Dicarboxylic acids: from oxidation
Secondary alcohols: from reduction
Esters: from esterification
Applications De Recherche Scientifique
11-Oxooctacosanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its presence in biological samples such as mouse feces.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 11-oxooctacosanoic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, its ketone group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate lipid metabolism and inflammatory responses .
Comparaison Avec Des Composés Similaires
Octacosanoic acid: A long-chain fatty acid without the ketone group at the 11th position.
11-Hydroxy-octacosanoic acid: A similar compound with a hydroxyl group instead of a ketone group at the 11th position.
11-Ketooctacosanoic acid: Another name for 11-oxooctacosanoic acid, highlighting its ketone functionality
Uniqueness: this compound is unique due to the presence of the ketone group at the 11th carbon position, which imparts distinct chemical reactivity and biological properties. This structural feature differentiates it from other long-chain fatty acids and makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
65792-34-9 |
|---|---|
Formule moléculaire |
C28H54O3 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
11-oxooctacosanoic acid |
InChI |
InChI=1S/C28H54O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-24-27(29)25-22-19-16-14-17-20-23-26-28(30)31/h2-26H2,1H3,(H,30,31) |
Clé InChI |
AKDNCHSRFCFLGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




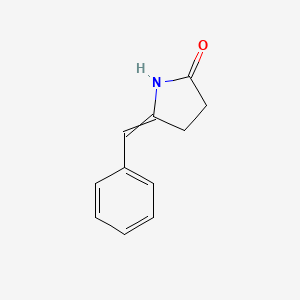
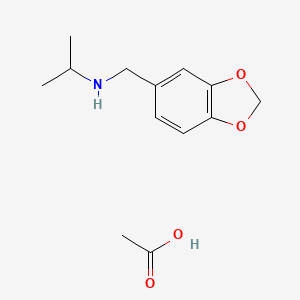
![Bis(2-hydroxyethyl) [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14477329.png)
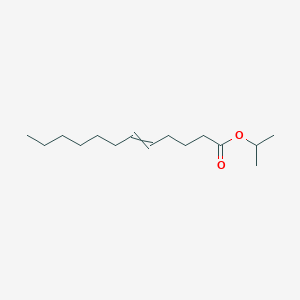
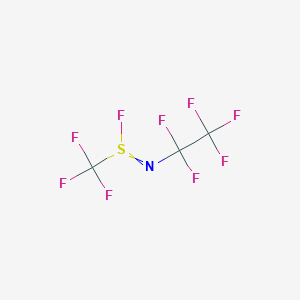
![3H-Pyrrolo[2,3-c]acridine](/img/structure/B14477371.png)
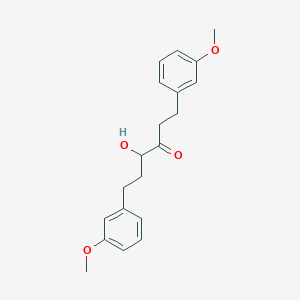


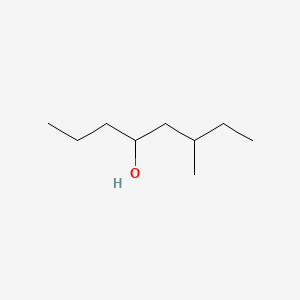
![N~1~,N~2~-Bis[(diphenylphosphoryl)methyl]ethane-1,2-diamine](/img/structure/B14477399.png)
